molecular formula C28H39N5O5 B3025831 Bilaid B1

Bilaid B1

Cat. No.: B3025831
M. Wt: 525.6 g/mol
InChI Key: HQBCNNUPUYWTKE-UARRHKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bilaid B1, also known as Compound Bilaid 2b, is an analgesic compound. It is primarily used in scientific research for its pain-relieving properties. The compound has a molecular formula of C({28})H({39})N({5})O({5}) and a molecular weight of 525.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bilaid B1 involves peptide synthesis techniques. The compound is composed of a sequence of amino acids: Phenylalanine, D-Valine, L-Valine, and D-Tyrosine, with an amide group at the end. The synthesis typically involves the following steps:

    Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The amino acids are sequentially added to a resin-bound peptide chain.

    Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain using reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage from Resin: The final peptide is cleaved from the resin and purified using techniques like High-Performance Liquid Chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process can enhance yield and purity. Additionally, large-scale purification techniques such as preparative HPLC are employed to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

Bilaid B1 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue in this compound can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can target the amide bonds, although these are less common.

    Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H(_2)O(_2)) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Electrophiles like bromine (Br(_2)) in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of dopaquinone from the tyrosine residue.

    Reduction: Reduced amide bonds, leading to potential cleavage of the peptide chain.

    Substitution: Halogenated derivatives of the phenylalanine residue.

Scientific Research Applications

Bilaid B1 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its interactions with biological receptors and enzymes.

    Medicine: Explored for its analgesic properties and potential therapeutic applications in pain management.

    Industry: Utilized in the development of new analgesic drugs and formulations.

Mechanism of Action

Bilaid B1 exerts its analgesic effects by interacting with specific molecular targets in the nervous system. The compound binds to opioid receptors, mimicking the action of endogenous peptides like endorphins. This binding inhibits the transmission of pain signals, providing relief from pain. The primary pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channels, leading to decreased neuronal excitability .

Properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-19-10-12-20(34)13-11-19)33-28(38)24(17(3)4)32-26(36)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBCNNUPUYWTKE-UARRHKHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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